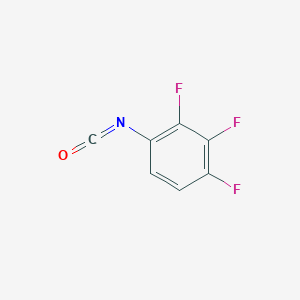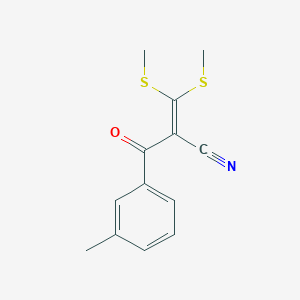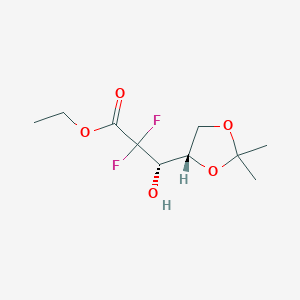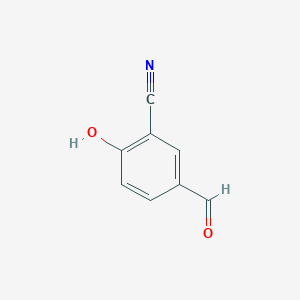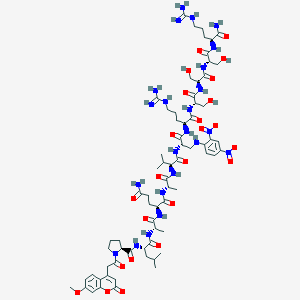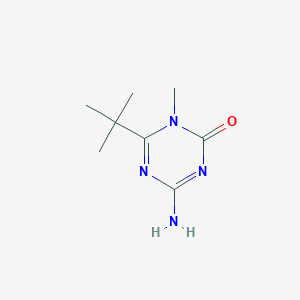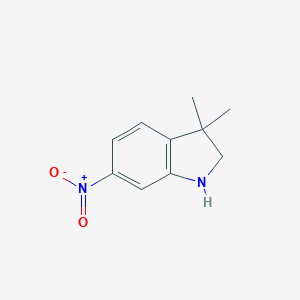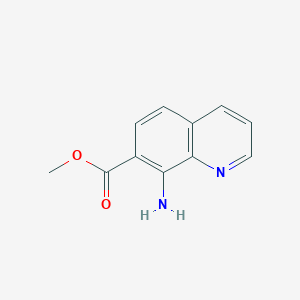
Methyl 8-aminoquinoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-aminoquinoline-7-carboxylate (MAQC) is a synthetic compound that has been studied for its potential use in various scientific research applications. This molecule is a derivative of quinoline, which is a heterocyclic organic compound that is widely used in the pharmaceutical industry. The synthesis of MAQC involves the reaction of 8-aminoquinoline-7-carboxylic acid with methanol and sulfuric acid. The resulting compound has been shown to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research.
Applications De Recherche Scientifique
Fluorescent Probes for Zinc Ion Determination
Methyl 8-aminoquinoline-7-carboxylate derivatives have been explored for their applications as fluorescent probes, particularly in the detection of Zn2+ ions. These compounds serve as functional receptors for zinc ions due to their fast reactivity, good selectivity, and biocompatibility, making them suitable for environmental and biological applications. The modification of 8-aminoquinoline molecules with various carboxamide groups has been a recent trend aimed at improving water solubility and cell membrane permeability, enhancing their effectiveness as recognition probes for zinc analysis in biological contexts (Mohamad et al., 2021).
Antiprotozoal Drug Development
8-Aminoquinoline derivatives, including this compound, have been the focus of drug development efforts against protozoal infections. These efforts have led to the discovery of compounds like tafenoquine for malaria prophylaxis and sitamaquine for the treatment of visceral leishmaniasis. The development of these drugs has been guided by extensive derivatization programs aimed at broadening efficacy while reducing toxicity, showcasing the potential of 8-aminoquinoline analogs as future antiprotozoals (Tekwani & Walker, 2006).
Enhancement of Antitumor Antibiotic Activity
Research has also delved into the interaction of aminoquinoline derivatives with metal ions and DNA, exploring their potential in enhancing the antitumor activity of antibiotics like streptonigrin. These interactions, facilitated by the complexation of metal ions with the drug or its reduced forms, play a crucial role in DNA degradation pathways and highlight the significance of 8-aminoquinoline derivatives in cancer treatment strategies. This review underscores the need for further studies to understand the mechanisms behind aminoquinoline-mediated DNA cleavage and to design analogues with improved therapeutic properties (Harding & Long, 1997).
Orientations Futures
The field of C–H bond activation/functionalization using 8-aminoquinoline as a bidentate directing group is still evolving . Future research could focus on the development of next-generation 8-aminoquinolines to further improve the therapeutic index of these compounds for malaria treatment and prevention . Additionally, new strategies for the selective installation of the C–Me bond in a wide range of chemical structures could be explored .
Propriétés
IUPAC Name |
methyl 8-aminoquinoline-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-5-4-7-3-2-6-13-10(7)9(8)12/h2-6H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYRSTARDGGDCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=N2)C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230335 |
Source


|
| Record name | 7-Quinolinecarboxylic acid, 8-amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181285-05-2 |
Source


|
| Record name | 7-Quinolinecarboxylic acid, 8-amino-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181285-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Quinolinecarboxylic acid, 8-amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

